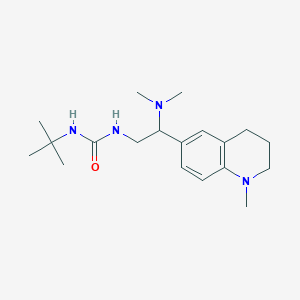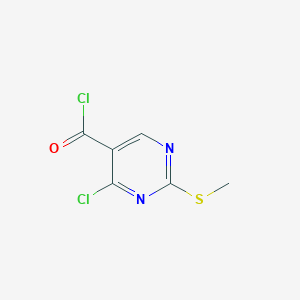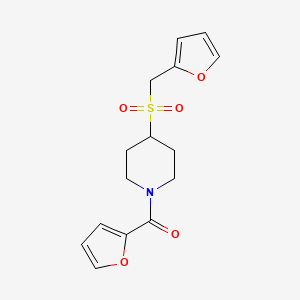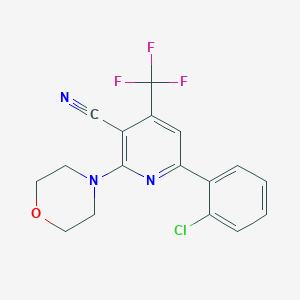
6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile” is an organic molecule that contains a chlorophenyl group, a morpholino group, and a trifluoromethyl group attached to a nicotinonitrile core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinonitrile core. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating morpholino group. The chlorophenyl group could potentially undergo further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .Applications De Recherche Scientifique
Chlorophenols and Environmental Remediation
Chlorophenols, structurally related to the chlorophenyl group in the query compound, are widely studied for their environmental persistence and toxicity. Research focuses on the degradation of chlorophenols using enzymatic approaches, highlighting the role of enzymes like laccases and peroxidases in the presence of redox mediators. These methods show promise for the remediation of chlorophenol-contaminated wastewater, suggesting a potential application area for structurally related compounds in enhancing environmental cleanup efforts (Husain & Husain, 2007).
Morpholine Derivatives and Pharmacological Interest
Morpholine and its derivatives, reflecting the morpholino moiety of the query compound, are explored for their broad pharmacological profiles. The review by Asif and Imran (2019) discusses the significance of morpholine in designing compounds with diverse pharmacological activities. This suggests that incorporating a morpholino group, as in the query compound, could lead to substances with potential therapeutic benefits, expanding research into novel drug development Asif & Imran, 2019.
Fluorinated Compounds and Environmental Concerns
The trifluoromethyl group in the query compound is a common feature in many industrial and pharmaceutical chemicals. Wang et al. (2019) review the environmental presence, toxicity, and degradation of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs). These compounds, including hexafluoropropylene oxide dimer (HFPO-DA) and others, exhibit significant environmental persistence and toxicity, raising concerns about their safety. Research into the environmental behavior of these compounds can inform safer chemical design and regulatory policies, suggesting an area where the trifluoromethyl group's impact could be studied Wang et al., 2019.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c18-14-4-2-1-3-11(14)15-9-13(17(19,20)21)12(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSWELDYMNWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2935398.png)
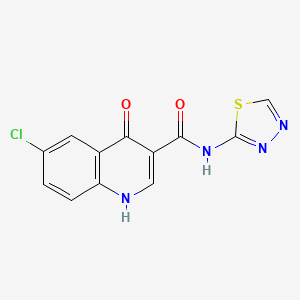
![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)
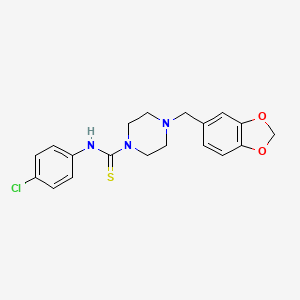
![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)
